N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine
Description
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure, which is fused with a morpholine ring, making it a unique and interesting molecule for various scientific applications.
Properties
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-17(2)13-20(11-12-21-17)10-9-18-16-8-7-14-5-3-4-6-15(14)19-16/h3-8H,9-13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJCVXHZWUQQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCNC2=NC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine typically involves the reaction of quinoline derivatives with morpholine derivatives. One common method is the Mannich reaction, where a quinoline derivative reacts with formaldehyde and a morpholine derivative under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may also inhibit enzymes involved in critical biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]quinolin-2-amine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability compared to other quinoline derivatives. This structural feature makes it a promising candidate for various scientific and medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
